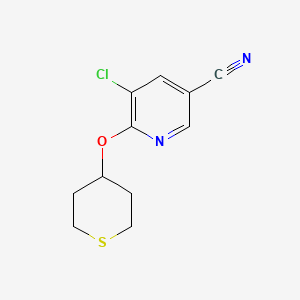
5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile, also known as CP-868,596, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR). The EGFR is a transmembrane receptor tyrosine kinase that plays a key role in the regulation of cell growth, proliferation, and survival. The overexpression of EGFR has been linked to the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure Analysis Research on pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile reveals the importance of these compounds in synthesizing novel molecules with potential chemical and pharmaceutical applications. The detailed structural analysis through X-ray diffraction and spectroscopic methods highlights the compounds' molecular intricacies and their interactions, paving the way for the development of novel materials and drugs (Tranfić et al., 2011).
Heterocyclic Chemistry and Drug Design The synthesis of heterocyclic compounds, such as thieno[2,3-b]pyridine derivatives, underscores the utility of pyridine derivatives in creating complex molecular architectures. These compounds find relevance in drug design and development, showcasing the versatility of pyridine derivatives in contributing to medicinal chemistry (Bondarenko et al., 2016).
Optical and Electronic Applications Studies on the optical and electronic properties of pyridine derivatives indicate their potential in developing materials for electronic devices. The characterization of these materials' optical functions and diode characteristics opens up avenues for using pyridine derivatives in semiconductors, sensors, and other electronic applications (Zedan et al., 2020).
Material Science and Engineering The exploration of pyridine derivatives in material science, particularly in corrosion inhibition, highlights their significance beyond the pharmaceutical domain. The synthesis of pyrazolopyridine derivatives and their application as corrosion inhibitors for metals demonstrate the compound's utility in protecting industrial materials, thus contributing to the longevity and durability of metal structures (Dandia et al., 2013).
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This suggests that these compounds may interact with their targets to induce apoptosis, a form of programmed cell death.
Biochemical Pathways
Related compounds have been observed to up-regulate genes such as p53, bax, dr4, and dr5, while down-regulating genes like bcl2, il-8, and cdk4 . This indicates that these compounds may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been observed to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells . This suggests that these compounds may have a cytotoxic effect on cells.
Eigenschaften
IUPAC Name |
5-chloro-6-(thian-4-yloxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-10-5-8(6-13)7-14-11(10)15-9-1-3-16-4-2-9/h5,7,9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEOYGGTYWAAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=C(C=N2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
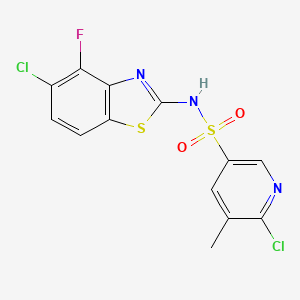
![N-[(4-methoxythian-4-yl)methyl]pent-4-enamide](/img/structure/B2776833.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate](/img/structure/B2776837.png)
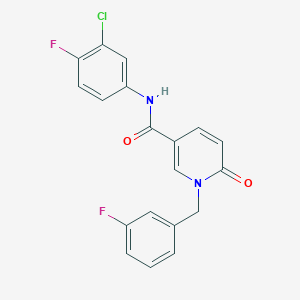
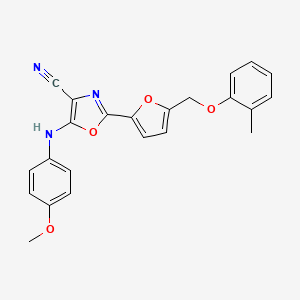
![1-[7-(4-Methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2776841.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2776843.png)

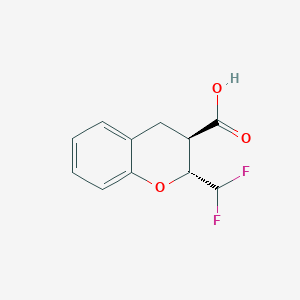
![2-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2776846.png)
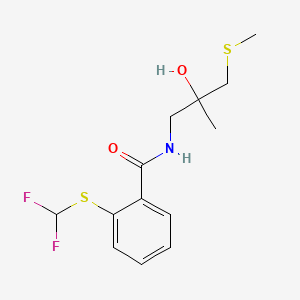
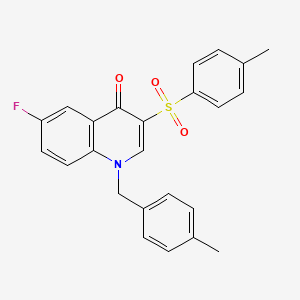
![1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl-](/img/structure/B2776852.png)
